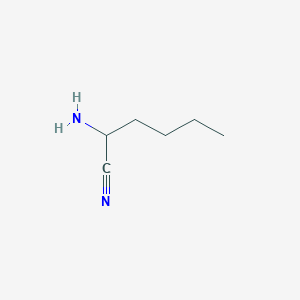
Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- is a chemical compound with a unique structure that includes a cyclopropane ring, a methanol group, and a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- typically involves the reaction of 2,3-dichlorophenylacetonitrile with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the dichlorophenyl group or to modify the cyclopropane ring.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid.
Reduction: Formation of cyclopropanemethanol derivatives with modified phenyl groups.
Substitution: Formation of various substituted cyclopropanemethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The cyclopropane ring and dichlorophenyl group play crucial roles in determining the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichlorophenol: Shares the dichlorophenyl group but lacks the cyclopropane and methanol groups.
Cyclopropanemethanol: Contains the cyclopropane and methanol groups but lacks the dichlorophenyl group.
2-(2,3-Dichlorophenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- is unique due to its combination of a cyclopropane ring, a methanol group, and a dichlorophenyl group
Eigenschaften
CAS-Nummer |
1269530-16-6 |
|---|---|
Molekularformel |
C11H12Cl2O |
Molekulargewicht |
231.11 g/mol |
IUPAC-Name |
1-[2-(2,3-dichlorophenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C11H12Cl2O/c1-6(14)8-5-9(8)7-3-2-4-10(12)11(7)13/h2-4,6,8-9,14H,5H2,1H3 |
InChI-Schlüssel |
MOEPTMHNKIILEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CC1C2=C(C(=CC=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methoxy-4-methyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-chromen-2-one](/img/structure/B15110527.png)
![N-[(2Z)-3-(2,5-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B15110529.png)
![N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B15110536.png)
![6-[(4-Methyl phenyl)carbonyl]-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraen-2-one](/img/structure/B15110540.png)
![5-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B15110548.png)
![7-(4-fluorophenyl)-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15110552.png)
![4-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoic acid](/img/structure/B15110556.png)
![3-oxo-N-[4-(pyrrolidine-1-sulfonyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B15110561.png)
![4-butyl-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B15110569.png)

![(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B15110595.png)
![N-(3,4-dichlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B15110614.png)
![4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15110617.png)

